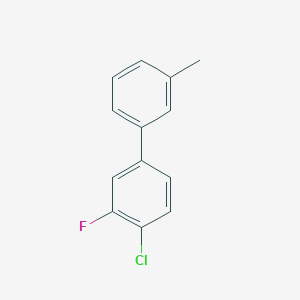![molecular formula C20H34ClN3O3S B13904782 3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride](/img/structure/B13904782.png)
3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinagolide hydrochloride is a non-ergot-derived selective dopamine D2 receptor agonist. It is primarily used for the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin in the blood. Hyperprolactinemia can lead to various complications such as infertility, reduced libido, and osteoporosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinagolide hydrochloride involves several steps, starting with the preparation of the core benzoquinoline structure. The key steps include:
Formation of the benzoquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the propyl group: This step typically involves alkylation reactions.
Formation of the sulfamide group: This is achieved through the reaction of the intermediate with sulfamide under suitable conditions.
Industrial Production Methods
Industrial production of quinagolide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .
化学反应分析
Types of Reactions
Quinagolide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the benzoquinoline core.
Substitution: Substitution reactions can occur at various positions on the benzoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include modified benzoquinoline derivatives and various substituted quinagolide analogs .
科学研究应用
Quinagolide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of dopamine receptor agonists.
Biology: Research on its effects on cellular signaling pathways and receptor binding.
Medicine: Clinical studies on its efficacy in treating hyperprolactinemia and related conditions.
Industry: Used in the development of new therapeutic agents targeting dopamine receptors.
作用机制
Quinagolide hydrochloride exerts its effects by selectively binding to dopamine D2 receptors on the surface of lactotroph cells. This binding inhibits adenylyl cyclase activity, reduces intracellular cyclic adenosine monophosphate levels, and ultimately inhibits prolactin secretion. The compound also binds to D1 receptors, but with lower affinity and less clinical relevance .
相似化合物的比较
Similar Compounds
Cabergoline: Another dopamine D2 receptor agonist used for hyperprolactinemia.
Bromocriptine: An older dopamine agonist with similar applications but different side effect profiles.
Uniqueness
Quinagolide hydrochloride is unique due to its non-ergot-derived structure, which reduces the risk of certain side effects associated with ergot-derived compounds. It also has a longer duration of action compared to some other dopamine agonists, making it a preferred choice for certain patients .
属性
IUPAC Name |
3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLKVIJLALMCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid](/img/structure/B13904713.png)
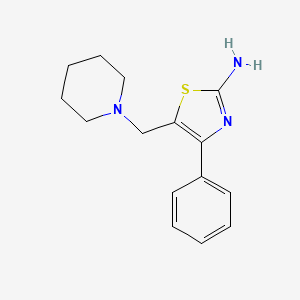

![((7A'S)-2,2-difluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13904729.png)
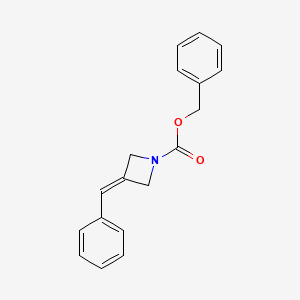
![(3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13904750.png)
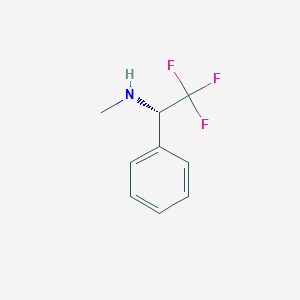
![tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B13904758.png)
![2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol](/img/structure/B13904772.png)
![6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B13904777.png)
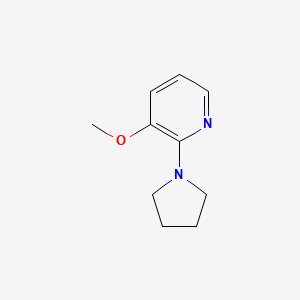
![tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13904790.png)
![1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone](/img/structure/B13904798.png)
